molecular formula C20H25N3O2 B4617412 2-(3,5-dimethylpiperidin-1-yl)-7-(furan-2-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one

2-(3,5-dimethylpiperidin-1-yl)-7-(furan-2-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4617412
M. Wt: 339.4 g/mol
InChI Key: GGRUSMFPYLLBGF-UHFFFAOYSA-N
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Description

2-(3,5-dimethylpiperidin-1-yl)-7-(furan-2-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylpiperidin-1-yl)-7-(furan-2-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the quinazolinone core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan and an acyl chloride.

    Attachment of the piperidine ring: The piperidine ring can be attached through nucleophilic substitution reactions, often using a piperidine derivative and a suitable leaving group on the quinazolinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylpiperidin-1-yl)-7-(furan-2-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,5-dimethylpiperidin-1-yl)-7-(furan-2-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its complex structure and potential biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Its interactions with biological targets are of interest for understanding its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylpiperidin-1-yl)-7-(furan-2-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinones: Compounds with a similar quinazolinone core structure.

    Piperidine Derivatives: Compounds containing a piperidine ring.

    Furan Derivatives: Compounds containing a furan ring.

Uniqueness

2-(3,5-dimethylpiperidin-1-yl)-7-(furan-2-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one is unique due to the combination of these three structural motifs in a single molecule. This unique structure may confer specific biological activities and synthetic utility that are not present in simpler analogs.

Properties

IUPAC Name

2-(3,5-dimethylpiperidin-1-yl)-7-(furan-2-yl)-4-methyl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-12-7-13(2)11-23(10-12)20-21-14(3)19-16(22-20)8-15(9-17(19)24)18-5-4-6-25-18/h4-6,12-13,15H,7-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRUSMFPYLLBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=NC(=C3C(=N2)CC(CC3=O)C4=CC=CO4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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